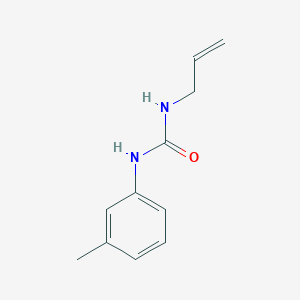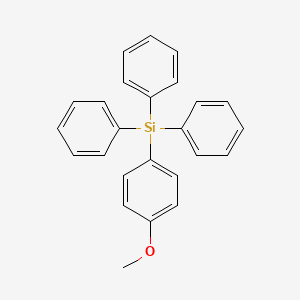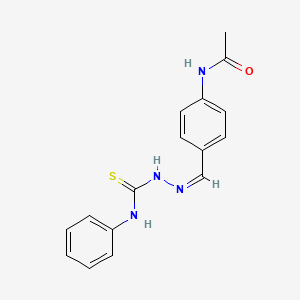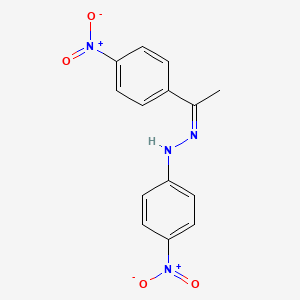
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound belonging to the class of cinnamic acid derivatives This compound is characterized by the presence of a chlorophenyl group, a cyano group, and an enamide functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(4-chlorophenyl)-2-phenyl-2-propenoic acid: Another cinnamic acid derivative with similar structural features but different functional groups.
(2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone derivative with distinct electronic and optical properties.
Uniqueness
(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. This differentiates it from other cinnamic acid derivatives and chalcones, making it a valuable compound for various research applications.
Propiedades
Número CAS |
49678-55-9 |
|---|---|
Fórmula molecular |
C10H7ClN2O |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |
Clave InChI |
CXTSJKVCXQOGCX-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)Cl |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)







![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)
